molecular formula C9H8N2OS B183570 2-(methylthio)quinazolin-4(3H)-one CAS No. 54855-81-1

2-(methylthio)quinazolin-4(3H)-one

Cat. No. B183570
CAS RN: 54855-81-1
M. Wt: 192.24 g/mol
InChI Key: LHZQTWZRKDRJGT-UHFFFAOYSA-N
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Description

“2-(methylthio)quinazolin-4(3H)-one” is a chemical compound with the molecular formula C9H8N2OS and a molecular weight of 192.24 . It is also known by the synonym "2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one" .


Synthesis Analysis

The synthesis of quinazolin-4(3H)-ones, including “2-(methylthio)quinazolin-4(3H)-one”, has been reported in several studies. One efficient approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation . Another study reported a Cu-catalyzed nucleophilic addition of readily available 2-halobenzamides to nitriles followed by S N Ar reaction .


Molecular Structure Analysis

The molecular structure of “2-(methylthio)quinazolin-4(3H)-one” consists of a quinazoline moiety, which is made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring . The compound also contains a methylthio group attached to the quinazolin-4(3H)-one core .


Chemical Reactions Analysis

Quinazolin-4(3H)-ones, including “2-(methylthio)quinazolin-4(3H)-one”, can undergo various chemical reactions. For instance, they can be obtained from aryl iodides and 2-nitrobenzamides in a Pd (II)-catalyzed reaction using microwave irradiation . Another study reported the synthesis of indolo [1,2- a ]quinazolinones from 2-halobenzamides and indoles in a one-pot Ullmann N -arylation/2-amidation cascade reaction .


Physical And Chemical Properties Analysis

“2-(methylthio)quinazolin-4(3H)-one” is a solid at room temperature .

Scientific Research Applications

Antimalarial Applications

The 4(3H)-quinazolinone, which includes the 2-(methylthio)quinazolin-4(3H)-one, is frequently used in antimalarial applications . The compound’s unique structure and properties make it effective in combating malaria.

Antitumor Applications

The compound also has broad applications in antitumor treatments . Its unique properties can inhibit the growth of tumor cells, making it a valuable tool in cancer research and treatment.

Anticonvulsant Applications

The 4(3H)-quinazolinone is also used in anticonvulsant applications . It can help control seizures, providing a potential treatment option for conditions like epilepsy.

Fungicidal Applications

The compound has fungicidal properties . It can inhibit the growth of fungi, making it useful in agricultural applications and in the treatment of fungal infections.

Antimicrobial Applications

The 4(3H)-quinazolinone is used in antimicrobial applications . It can inhibit the growth of bacteria and other microbes, making it a valuable tool in the fight against infectious diseases.

Anti-inflammatory Applications

The compound has anti-inflammatory properties . It can help reduce inflammation, making it useful in the treatment of conditions like arthritis and other inflammatory diseases.

Synthesis Applications

The compound is used in the synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-ones . This synthesis is catalyzed by graphene oxide nanosheets in an aqueous medium .

Analgesic Applications

A variety of novel 2-methylthio-3-substituted quinazolin-4-(3H)-ones have been synthesized and found to have analgesic (pain-relieving) properties . This makes the compound potentially useful in the development of new pain relief medications.

properties

IUPAC Name

2-methylsulfanyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-13-9-10-7-5-3-2-4-6(7)8(12)11-9/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZQTWZRKDRJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358511
Record name 2-(Methylsulfanyl)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylthio)quinazolin-4(3H)-one

CAS RN

54855-81-1
Record name 2-(Methylsulfanyl)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 2-(methylthio)quinazolin-4(3H)-one relate to its biological activity?

A: While the provided research papers don't directly investigate 2-(methylthio)quinazolin-4(3H)-one's biological activity, they offer valuable insights. One study [] focuses on the interaction of a related compound, 3-(2,6-difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one, with the PDE7A catalytic domain. This suggests that the quinazolinone core, with its specific substitutions, plays a crucial role in binding to biological targets.

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